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Isothiocolchicoside

Cat. No.: B13843960
M. Wt: 563.6 g/mol
InChI Key: GZRFWUUSEDCPQQ-ZZMDLNRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocolchicoside is a chemical analog of Thiocolchicoside, a semi-synthetic derivative of colchicine . As a research-use-only compound, it is of significant interest for in vitro studies in pharmacology and neurobiology, particularly in investigating mechanisms of myorelaxation . Its parent compound, Thiocolchicoside, is known to act as a muscle relaxant with anti-inflammatory and analgesic effects through its activity on ligand-gated ion channels . Research on Thiocolchicoside indicates it functions as a competitive antagonist at gamma-aminobutyric acid type A (GABAA) and glycine receptors . This mechanism suggests that this compound may serve as a valuable tool for scientists studying the structure-activity relationships of glycine and GABAA receptor antagonists and for exploring the pathophysiology of neuromuscular excitability . Given the potent convulsant activity observed with Thiocolchicoside in seizure-prone individuals, this compound provides a relevant model compound for central nervous system (CNS) excitability research . Furthermore, its structural similarity to colchicine opens avenues for investigating its potential effects on cellular processes like mitosis and cytoskeleton dynamics . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. The safety and efficacy of this compound in humans have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33NO10S B13843960 Isothiocolchicoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H33NO10S

Molecular Weight

563.6 g/mol

IUPAC Name

N-[(7S)-1,2-dimethoxy-9-methylsulfanyl-10-oxo-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-17(31)20(39-4)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,19?,22+,23-,24+,27+/m0/s1

InChI Key

GZRFWUUSEDCPQQ-ZZMDLNRPSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation Research of Isothiocolchicoside

Methodologies for Isothiocolchicoside (B1160723) Isolation and Purification for Academic Research

This compound is not typically isolated directly from natural sources in significant quantities but is rather understood as a semi-synthetic compound or a potential impurity in the synthesis of related molecules like thiocolchicoside (B1682803). chembuyersguide.com The foundational precursors for its synthesis, such as colchicoside (B193306), are extracted from plants like Gloriosa superba and Colchicum autumnale. scispace.com The methodologies for isolating these precursors are therefore critical to the generation of this compound for research purposes.

Chromatography is an indispensable technique for the separation and purification of compounds from complex mixtures. google.com In the context of isolating colchicinoid precursors for this compound synthesis, several chromatographic methods are employed to achieve the high purity required for subsequent chemical modifications and research.

Column Chromatography (CC): This is a fundamental preparative technique used for the initial fractionation of crude plant extracts. researchgate.net The separation is based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) as a liquid mobile phase moves through the column. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is widely used for both analytical quantification and preparative isolation. bruker.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating colchicinoids and their glycosides. bruker.com Preparative HPLC can yield highly pure fractions of specific precursors needed for synthesis. phmethods.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sophisticated form of TLC that provides better separation efficiency and quantification. nih.gov It is often used for the qualitative analysis (fingerprinting) of extracts and for the quantification of specific compounds like thiocolchicoside. scispace.comcabidigitallibrary.org Its application in research allows for rapid screening of fractions and monitoring the progress of purification. nih.gov The technique's robustness and ability to analyze multiple samples simultaneously make it a valuable tool. nih.gov

The synergy between different chromatographic techniques, such as using HPTLC for rapid screening and HPLC for final purification and quantification, is a common strategy in natural product chemistry. scispace.com

The journey to synthesizing this compound begins with the efficient extraction of its natural precursors from plant material, primarily the seeds and tubers of Gloriosa superba. worldmedicine.uzscispace.com The choice of extraction method and solvent significantly impacts the yield and purity of the target compounds.

Commonly employed research-scale extraction protocols include:

Solvent Extraction: This involves the use of organic solvents to dissolve and extract the desired compounds from the plant matrix. Methanol is a frequently used solvent. scispace.com Techniques such as Soxhlet extraction and maceration are employed to maximize the extraction efficiency. google.com

Ultrasound-Assisted Extraction (Sonication): This method uses the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

Supercritical Fluid Extraction (SFE): This advanced technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. It is valued for its ability to extract compounds with high purity without leaving toxic solvent residues.

Research has focused on optimizing these parameters to maximize the recovery of colchicoside and related compounds.

Table 1: Comparison of Research-Scale Extraction Parameters for Colchicinoids from Gloriosa superba

Parameter Soxhlet Extraction Sonication UV Spectrophotometric Method
Solvent System Methanol Methanol Distilled Water
Temperature 45-50°C 65°C Room Temperature
Duration ~6 hours ~32 minutes Not Applicable
Key Finding Higher recovery of colchicine (B1669291) compared to sonication. Faster than Soxhlet but with lower yield. Linearity observed in the concentration range of 5.0–50 µg/mL. scispace.com

| Reference | nih.gov | nih.gov | scispace.com |

Synthetic Pathways and Derivative Synthesis in this compound Research

The synthesis of this compound is primarily a semi-synthetic endeavor, starting from naturally derived precursors. Research into its synthesis is aimed at creating pure standards for analysis and exploring the structure-activity relationships of novel derivatives.

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to build complex molecules. nih.gov Enzymes can perform highly specific transformations, such as regioselective glycosylation or demethylation, under mild conditions, which is often difficult to achieve with purely chemical methods. nih.gov

In the context of colchicinoids, biotransformation has been successfully used. For instance, specific strains of Bacillus megaterium have been employed for the efficient and regioselective glucosylation of thiocolchicine (B1684108) to produce thiocolchicoside on an industrial scale. nih.gov This process highlights the power of using enzymes to modify the colchicinoid core. nih.gov

A hypothetical chemo-enzymatic pathway to this compound or its analogs could involve:

Enzymatic Modification: Using an enzyme to modify a specific position on the colchicinoid backbone of a precursor like colchicine or thiocolchicine.

Chemical Conversion: Applying a chemical reaction to convert the sugar moiety of a glycoside precursor (like colchicoside) into the target isothiocyanate group. This step often requires chemical reagents like thiophosgene (B130339). researchgate.net

This combined approach allows for the creation of novel derivatives that are not readily accessible through total synthesis or natural isolation.

Semisynthesis is a strategy that uses a complex, naturally occurring compound as a starting material for chemical modifications. caldic.com This approach is highly valuable for producing derivatives of structurally intricate molecules like colchicinoids. This compound is considered a semi-synthetic derivative of colchicoside, the naturally occurring glucoside. worldmedicine.uznih.govcaldic.com

The key transformation in the semisynthesis of this compound from a precursor like colchicoside involves the conversion of the glycosyl group into a glycosyl isothiocyanate. Research has demonstrated practical methods for this conversion. One such method involves reacting a sugar oxazoline (B21484) intermediate with thiophosgene to produce the acylated glycosyl isothiocyanate. researchgate.net This strategy is notable because it can be controlled to produce specific anomers (α or β) of the isothiocyanate, which is crucial for generating structurally defined analogs for research. researchgate.net The process generally involves the hydrolysis of glucosinolates to produce isothiocyanates. nih.goviarc.frnih.gov

The generation of a library of analogs can be achieved by applying this and other chemical reactions to various positions on the colchicinoid skeleton, starting from natural precursors.

Advanced Spectroscopic and Chromatographic Methods for Research-Grade Characterization

The definitive identification and structural elucidation of this compound, as well as the assessment of its purity, rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the successful synthesis of the target molecule and for distinguishing it from closely related impurities.

Chromatographic Methods (HPLC & HPTLC): As analytical tools, HPLC and HPTLC are fundamental for assessing the purity of a synthesized compound. scispace.com Stability-indicating HPTLC methods have been developed for thiocolchicoside, which can effectively separate the parent drug from its degradation products, a methodology that is directly applicable to this compound. cabidigitallibrary.org HPLC methods are used to determine the compound in various formulations and can achieve high sensitivity, with limits of detection often in the nanogram-per-milliliter range. bruker.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound with high accuracy. frontiersin.orgijtonline.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the detection capabilities of MS, allowing for the identification of compounds in complex mixtures. researchgate.net Fragmentation patterns observed in MS/MS experiments provide crucial information about the structure of the molecule, helping to confirm the identity of the aglycone core and the attached isothiocyanate group. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. ijtonline.comadipogen.com

¹H NMR: Provides information about the number and chemical environment of protons, allowing for the initial mapping of the molecular structure. The identity of thiocolchicoside is routinely confirmed by ¹H-NMR. mdpi.com

¹³C NMR: Reveals the number and type of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing researchers to piece together the entire molecular structure, including the stereochemistry and the precise point of attachment of the glycosyl isothiocyanate moiety to the colchicinoid frame.

The combination of these techniques provides the unambiguous characterization required for high-quality chemical research.

Table 2: Analytical Techniques for the Characterization of this compound

Technique Application in this compound Research Information Provided
HPLC Purity assessment, quantification, separation from precursors and by-products. Retention time, peak purity, concentration.
HPTLC Purity assessment, stability testing, qualitative identification. Rƒ value, densitometric quantification, separation from degradants. cabidigitallibrary.org
LC-MS Molecular weight determination, identification in mixtures. Molecular ion peak (m/z), confirmation of elemental formula. researchgate.net
MS/MS Structural confirmation through fragmentation analysis. Fragmentation pattern characteristic of the colchicinoid core and side chains. frontiersin.org
¹H NMR Definitive structural elucidation. Chemical shift, integration (proton count), and coupling constants of protons. mdpi.com

| ¹³C & 2D NMR | Complete structural and stereochemical assignment. | Carbon skeleton, atom connectivity (C-H, H-H), and spatial relationships. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The structural assignment of this compound would be based on the well-documented spectra of Thiocolchicoside. researchgate.net The core tricyclic colchicine framework signals would be expected to remain largely unchanged. Key differences would arise from the replacement of the glucose unit. The numerous signals corresponding to the glucose ring protons and carbons in the Thiocolchicoside spectrum would be absent in the spectrum of this compound. The electronic effects of the isothiocyanate group (-N=C=S) would induce minor shifts in the signals of the adjacent atoms on the C-ring of the colchicine core. A Certificate of Analysis for Thiocolchicoside confirms that its ¹H NMR spectrum conforms to its known structure, providing a reliable baseline for comparison. lgcstandards.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Changes from Thiocolchicoside to this compound Press the button to interact with the data.

Spectral Region/TechniqueExpected Observation in this compound SpectrumReason for Change
¹H NMR (3.0-5.5 ppm)Absence of signals corresponding to glucose protons.Replacement of the glucose moiety.
¹³C NMR (60-105 ppm)Absence of signals corresponding to glucose carbons.Replacement of the glucose moiety.
¹³C NMR (~130-140 ppm)Appearance of a new quaternary carbon signal for the -N=C=S group.Introduction of the isothiocyanate functional group.
HMBCLoss of correlations between the colchicine core (at C-2) and the anomeric proton of glucose.Absence of the glycosidic linkage.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to accurately determine its molecular formula.

The molecular weight of this compound would be significantly different from that of Thiocolchicoside (C₂₇H₃₃NO₁₀S, MW: 563.62 g/mol ). openpharmaceuticalsciencesjournal.com Tandem MS (MS/MS) experiments would be used to confirm the structure by analyzing the fragmentation of the molecular ion. researchgate.net The fragmentation pattern would show characteristic losses corresponding to parts of the colchicine skeleton, but the primary fragmentation would differ from Thiocolchicoside due to the absence of the sugar moiety, which is a common and facile loss in the MS of glycosides.

Table 2: Comparison of Mass Spectrometry Data for Thiocolchicoside and this compound Press the button to interact with the data.

ParameterThiocolchicosideThis compound (Predicted)
Molecular FormulaC₂₇H₃₃NO₁₀SC₂₂H₂₂N₂O₅S₂
Molecular Weight563.62458.56
Key MS/MS FragmentLoss of glucose (162 Da)Loss of NCS (58 Da), loss of CH₃S (47 Da)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for separating, identifying, and quantifying components in a mixture. shimadzu.com For research samples of this compound, a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method would be essential to determine its purity and quantify its concentration.

Numerous HPLC methods have been developed for Thiocolchicoside, which serve as a strong foundation for developing a method for this compound. researchgate.netjocpr.com Given the significant change in polarity from the highly polar glucose moiety in Thiocolchicoside to the nonpolar isothiocyanate group, the retention time of this compound would be expected to increase substantially on a reversed-phase column under similar conditions. The method parameters would need to be re-optimized, likely requiring a stronger mobile phase (higher percentage of organic solvent) to achieve a reasonable retention time.

Table 3: Example HPLC Method Parameters for Thiocolchicoside Analysis Press the button to interact with the data.

ParameterCondition 1 jocpr.comCondition 2 researchgate.net
Stationary Phase (Column)Inertsil ODS 3V C-18 (250 x 4.6 mm, 5 µm)C18 (250mm × 4mm, 5μm)
Mobile PhaseBuffer (Ammonium Dihydrogen Phosphate, pH 7.3) : Methanol (45:55)Acetonitrile : Water (70:30)
Flow Rate1.5 mL/min1.0 mL/min
Detection (UV)290 nm286 nm
Retention Time (Thiocolchicoside)2.96 minNot specified
These methods for Thiocolchicoside would require modification for this compound, likely involving an increased proportion of the organic solvent in the mobile phase to ensure timely elution.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state, allowing for the unambiguous determination of its absolute stereochemistry and solid-state conformation. wikipedia.orgnih.gov To perform this analysis, a high-quality single crystal of this compound would be required.

While a crystal structure for this compound is not publicly available, data for Thiocolchicoside exists. X-ray diffraction (XRD) data for powdered Thiocolchicoside shows intense peaks characteristic of its crystalline structure. derpharmachemica.com A full single-crystal X-ray analysis would confirm the inherent chirality of the colchicine core, specifically the atropisomerism of the A and C rings, and the stereochemistry of all chiral centers. For this compound, this analysis would definitively establish the geometry and bonding of the isothiocyanate group relative to the tricyclic system.

Table 4: Powder X-ray Diffraction (XRD) Peaks for Crystalline Thiocolchicoside derpharmachemica.com Press the button to interact with the data.

Diffraction Angle (2θ)
11.80°
16.90°
19.10°
22.50°
25.10°
26.90°
29.70°
32.60°
These peaks are indicative of the specific crystalline polymorphic form of Thiocolchicoside. A similar analysis for this compound would yield a unique pattern defining its crystal lattice.

Stereochemical Investigations and Conformational Analysis of this compound

The stereochemistry of this compound is inherited from its natural product precursor. The colchicine scaffold possesses a unique form of axial chirality known as atropisomerism, arising from hindered rotation about the biaryl bond connecting the A and C rings. The absolute configuration is typically (Sₐ) for the naturally derived series. Additionally, there is a chiral center at the C-7 position of the B-ring, which has an (S) configuration.

Preclinical Pharmacological and Mechanistic Research of Isothiocolchicoside

Molecular Target Identification and Binding Studies

The initial step in characterizing a new chemical entity involves identifying its molecular targets and quantifying its binding interactions. This is crucial for understanding its primary mechanism of action and potential off-target effects.

Receptor Binding Affinity Studies (e.g., GABA receptors)

A key area of investigation for colchicine (B1669291) derivatives is their interaction with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govclevelandclinic.org Studies on the related compound, thiocolchicoside (B1682803), have suggested GABA-mimetic activity. Therefore, determining the binding affinity of Isothiocolchicoside (B1160723) for GABA receptors is a critical research objective.

Receptor binding affinity studies would typically involve competitive binding assays using radiolabeled ligands for specific GABA receptor subtypes (e.g., GABA-A, GABA-B). scielo.org.mxnih.gov These experiments quantify the concentration of this compound required to displace the radioligand, from which the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity. databiotech.co.il As of now, published studies providing specific Ki values for this compound at GABA receptors are not available.

Table 1: Hypothetical Data Structure for GABA Receptor Binding Affinity This table illustrates how data from receptor binding studies would be presented. No experimental data is currently available for this compound.

Receptor SubtypeLigand UsedKi (nM) for this compoundReference Compound (e.g., GABA) Ki (nM)
GABA-AData Not AvailableData Not AvailableData Not Available
GABA-BData Not AvailableData Not AvailableData Not Available

Protein-Ligand Interaction Analyses (e.g., tubulin binding, if relevant to colchicine-like mechanisms)

Given that this compound is a derivative of colchicine, a well-known microtubule-destabilizing agent that binds to tubulin, its interaction with tubulin is of significant interest. researchgate.net Microtubules are essential cytoskeletal proteins involved in cell division, structure, and intracellular transport. cytoskeleton.com Inhibition of tubulin polymerization is a key mechanism for the anti-inflammatory and anti-cancer effects of many colchicinoids. mdpi.com

Research in this area would employ methods such as molecular docking and tubulin polymerization assays.

Molecular Docking: Computational studies would model the interaction between this compound and the colchicine-binding site on the β-tubulin subunit to predict binding energy and key amino acid interactions. mdpi.comresearchgate.netnih.gov

Tubulin Polymerization Assays: In vitro assays would measure the concentration-dependent effect of this compound on the polymerization of purified tubulin, typically by monitoring changes in light scattering or fluorescence. mdpi.comcytoskeleton.com This would determine if the compound inhibits or promotes microtubule assembly.

Currently, specific molecular docking studies and tubulin polymerization assay results for this compound are not found in the reviewed literature.

Enzyme Modulation and Inhibition Kinetics Research

Investigating the effect of a compound on various enzymes is fundamental to understanding its metabolic fate and potential for drug-drug interactions. ibmc.msk.ru This research involves screening the compound against a panel of key enzymes, such as cytochrome P450 isoforms, and performing detailed kinetic analyses for any identified interactions. libretexts.orgembrapa.br

Kinetic studies determine the mechanism of inhibition (e.g., competitive, non-competitive) and key parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km). databiotech.co.illibretexts.org This information is vital for predicting how the compound might alter the metabolism of other drugs or endogenous substances. There are no published findings on the specific enzyme modulation or inhibition kinetics of this compound.

Table 2: Illustrative Table for Enzyme Inhibition Kinetics This table shows the type of data generated from enzyme kinetic studies. No experimental data is currently available for this compound.

Enzyme TargetType of InhibitionKm (μM)Vmax (μmol/min)Ki (μM)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Intracellular Signaling Pathway Modulation Research

Beyond direct target binding, it is essential to understand how a compound affects the complex network of intracellular signaling pathways that govern cellular processes. wikipedia.org

Investigations into Signal Transduction Cascade Perturbations

Binding of a ligand to its receptor typically initiates a cascade of intracellular events known as a signal transduction pathway. wikipedia.orgkhanacademy.org For a compound potentially acting on GABA receptors or other cell surface targets, it is important to investigate downstream effects. Key pathways of interest include those involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), as well as mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which regulate inflammation, cell survival, and proliferation. nih.govyoutube.comnih.gov Research would utilize techniques like Western blotting or phospho-protein arrays to measure changes in the phosphorylation status of key signaling proteins after cell treatment with this compound. To date, specific studies detailing the perturbation of signal transduction cascades by this compound have not been published.

Studies on Gene Expression Modulation at the Transcriptomic Level

To gain a comprehensive view of a compound's cellular effects, transcriptomic analyses are employed. elifesciences.org Techniques like RNA-sequencing (RNA-seq) can quantify changes in the expression of thousands of genes simultaneously following treatment with the compound. f1000research.comfrontiersin.org This can reveal the broader biological processes affected, such as inflammation, apoptosis, or cell cycle regulation, and can help identify novel mechanisms of action or potential toxicities. nih.gov There is currently no available transcriptomic data from studies involving this compound.

Research on Post-Translational Modifications Induced by this compound

Post-translational modifications (PTMs) are crucial for regulating protein function, and the isothiocyanate group is known to induce such modifications through covalent binding. researcher.lifemdpi.com

Research has demonstrated that the isothiocyanate functional group directly causes post-translational modifications of key cellular proteins. frontiersin.org Specifically, ITCs have been shown to form covalent adducts with cysteine residues on tubulin. frontiersin.org This covalent modification is a form of PTM that alters the structure and function of the tubulin protein, directly impacting its ability to polymerize into microtubules. frontiersin.org This mechanism is central to the cytotoxic effects of ITCs. frontiersin.org Furthermore, the electrophilic nature of ITCs allows them to react with the thiol group of glutathione (B108866) (GSH), leading to its depletion and subsequently altering the redox state of the cell, which can trigger oxidative PTMs on other proteins. mdpi.commdpi.com

In Vitro Biological Activity Research in Defined Cell Systems

Cellular Cytoskeleton Dynamics and Microtubule Polymerization Studies

The cytoskeleton, a network of protein filaments, is essential for cell shape, division, and motility. otago.ac.nzoncotarget.com Microtubules, a primary component of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. otago.ac.nznih.gov Their constant assembly (polymerization) and disassembly (depolymerization) are vital for cellular processes, especially mitosis. tandfonline.comspandidos-publications.comtandfonline.com

The isothiocyanate moiety is a potent disruptor of microtubule dynamics. In vitro studies have shown that various ITCs inhibit the polymerization of tubulin and disrupt the organization of microtubule networks within cells. frontiersin.org The mechanism involves the direct, covalent binding of the ITC to cysteine residues on tubulin, which induces conformational changes in the protein and prevents its incorporation into growing microtubules. frontiersin.org The relative potency of different ITCs (BITC > PEITC > SFN) in disrupting microtubules correlates directly with their ability to induce cell growth arrest and apoptosis, highlighting this as a primary mechanism of action. frontiersin.org

Table 1: Effect of Isothiocyanates on Tubulin and Microtubules

Compound Effect on Tubulin Effect on Microtubules Reference
Benzyl-ITC (BITC) Covalently modifies cysteine residues Disrupts polymerization in vitro and in vivo frontiersin.org
Phenethyl-ITC (PEITC) Covalently modifies cysteine residues Disrupts polymerization in vitro and in vivo frontiersin.org

Cell Cycle Progression Analysis in Research Models

By disrupting microtubule dynamics, ITCs effectively interfere with the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. nih.gov This interference leads to an arrest of the cell cycle, typically at the G2/M (Gap 2/Mitosis) phase. frontiersin.orgspandidos-publications.com

Flow cytometry analysis has been used to quantify the percentage of cells in each phase of the cell cycle following treatment with ITCs. researchgate.netmdpi.com Studies on human leukemia (HL-60) cells demonstrated that various ITCs induce a time- and dose-dependent accumulation of cells in the G2/M phase. spandidos-publications.com This mitotic arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from completing division and often leading to the initiation of apoptosis. frontiersin.org

Table 2: Effect of Various Isothiocyanates (10 µM, 24h) on Cell Cycle Progression in HL-60 Cells

Isothiocyanate % of Cells in G2/M Phase Fold Increase vs. Control Reference
Control ~15% 1.0 spandidos-publications.com
Allyl-ITC (AITC) 52% ~3.5 spandidos-publications.com
Benzyl-ITC (BITC) Not specified, but noted to induce arrest - spandidos-publications.com
Phenethyl-ITC (PEITC) Not specified, but noted to induce arrest - spandidos-publications.com
Sulforaphane (B1684495) (SFN) Not specified, but noted to induce arrest - spandidos-publications.com
Erucin (B1671059) (ERN) Not specified, but noted to induce arrest - spandidos-publications.com

Apoptosis and Programmed Cell Death Pathway Investigations in Cell Lines

Prolonged mitotic arrest or significant cellular damage, such as that caused by ITCs, typically triggers apoptosis, or programmed cell death. mdpi.comresearchgate.net This is a controlled process that eliminates damaged cells. ITCs have been shown to be potent inducers of apoptosis in various cancer cell lines. frontiersin.orgspandidos-publications.comfrontiersin.org

The apoptotic pathway initiated by ITCs is linked to their effects on microtubules and the induction of cellular stress. frontiersin.org In human leukemia cells, the effectiveness of different ITCs at inducing apoptosis, as measured by methods like Annexin V staining, follows a clear order of potency: BITC and PEITC are the most effective, followed by erucin (ERN), iberin (B1674146) (IBN), allyl-ITC (AITC), and sulforaphane (SFN). spandidos-publications.com This induction of apoptosis is often preceded by the dissipation of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. spandidos-publications.com

Table 3: Relative Effectiveness of Isothiocyanates in Apoptosis Induction

Isothiocyanate Potency in Inducing Apoptosis Reference
Benzyl-ITC (BITC) Highest spandidos-publications.com
Phenethyl-ITC (PEITC) Highest spandidos-publications.com
Erucin (ERN) High spandidos-publications.com
Iberin (IBN) High spandidos-publications.com
Allyl-ITC (AITC) Medium spandidos-publications.com

Inflammatory Mediator Modulation Research in Cell Cultures

ITCs have demonstrated significant anti-inflammatory properties in various in vitro models by modulating the production of key inflammatory mediators. mdpi.com These mediators, such as cytokines and chemokines, are signaling molecules that drive the inflammatory response.

In cell culture systems, ITCs like sulforaphane and allyl-isothiocyanate have been shown to inhibit the production and gene expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. frontiersin.org The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. For instance, Benzyl isothiocyanate (BITC) was found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of IL-1β, in microglial cells.

Table 4: Effects of Isothiocyanates on Inflammatory Mediators in Cell Culture

Isothiocyanate Cell Model Key Findings Reference
Sulforaphane (SFN) Human Mast Cells (HMC-1) Significantly inhibited secretion of TNF-α, IL-1β, IL-6, IL-8.
Sulforaphane (SFN) Human Hepatocytes (IHH) Reduced expression of STING and interferon-stimulated genes. frontiersin.org
Allyl-ITC (AITC) Murine Macrophages (RAW264.7) Decreased TNF-α mRNA levels and secretion.
Benzyl-ITC (BITC) Murine Microglia (BV2) Inhibited secretion of IL-1β via inhibition of NLRP3 inflammasome and NF-κB.

Oxidative Stress Response Investigations in Cellular Models

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. ITCs have a complex, dual role in modulating oxidative stress in cellular models.

On one hand, many ITCs act as pro-oxidants, inducing oxidative stress, which is integral to their anti-cancer activity. otago.ac.nz Phenethyl isothiocyanate (PEITC), for example, has been shown to induce cell death in various cancer cell lines by increasing intracellular ROS levels. otago.ac.nz This is often achieved by depleting intracellular glutathione (GSH), a major antioxidant, through direct conjugation. mdpi.commdpi.com This surge in ROS can cause damage to mitochondria, proteins, and DNA, ultimately triggering apoptosis.

Conversely, ITCs are also well-known activators of the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress. spandidos-publications.com By activating Nrf2, ITCs upregulate the expression of a suite of antioxidant and detoxification enzymes, which can protect normal cells from oxidative damage. spandidos-publications.com This dual functionality suggests that the effect of an ITC is highly dependent on its concentration and the metabolic state of the cell.

Table 5: Dual Role of Isothiocyanates in Oxidative Stress Response

Isothiocyanate Cell Model Observed Effect Mechanism Reference
Phenethyl-ITC (PEITC) HeLa Cancer Stem Cells Pro-oxidant Promotes ROS production. otago.ac.nz
Phenethyl-ITC (PEITC) Human Prostate Cancer Cells Pro-oxidant Inhibits mitochondrial complex III, leading to ROS.
Sulforaphane (SFN) Human T-cells Pro-oxidant Increases intracellular ROS and depletes GSH. mdpi.com
Various ITCs Fungal Cells Pro-oxidant Induces intracellular ROS accumulation.

Ex Vivo Tissue Model Investigations for Mechanistic Insights

Ex vivo tissue models serve as a crucial bridge between in vitro and in vivo research, allowing for the study of compounds on intact biological tissue in a controlled laboratory environment. nih.govselleckchem.com Research utilizing such models for thiocolchicoside has primarily focused on its permeation characteristics across tissue barriers, a key factor in the local delivery of the drug for muscle relaxation.

One line of investigation involved the use of standard Franz diffusion cells to assess the transdermal absorption of thiocolchicoside formulations through excised rat skin. tandfonline.com These studies are critical for developing topical applications that act directly on affected muscular areas. Findings indicated that the base formulation of a topical foam enhanced drug permeation compared to simple aqueous solutions. tandfonline.com Further research explored permeation through porcine oral mucosa to evaluate buccal and sublingual delivery routes as an alternative to oral administration, which is subject to first-pass metabolism. researchgate.net These ex vivo studies demonstrated that thiocolchicoside is effectively permeable across porcine buccal mucosa. researchgate.net

These permeability studies, while not directly elucidating the muscle-relaxant mechanism, are fundamental for understanding the compound's ability to reach its target tissues when administered via different routes. The choice of animal tissue, such as from pigs, is often based on physiological similarities to humans, although inter-species differences remain a consideration when extrapolating data. nih.gov

In Vivo Animal Model Studies for Mechanistic Characterization

In vivo studies using animal models are indispensable for characterizing the physiological effects and mechanisms of action of a compound within a living organism.

The anti-inflammatory properties of thiocolchicoside have been evaluated in established rodent models of inflammation. A prominent model is the carrageenan-induced paw edema test in rats, which is widely used to screen for anti-inflammatory activity. pnrjournal.compnrjournal.comnih.gov In this model, injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). pnrjournal.compnrjournal.com

A comparative study in Wistar rats investigated the anti-inflammatory effect of thiocolchicoside administered intraperitoneally. pnrjournal.compnrjournal.com The volume of paw edema was measured at several time points after administration. The results demonstrated that thiocolchicoside exhibits a dose-dependent and time-dependent anti-inflammatory activity. pnrjournal.compnrjournal.com Specifically, a 4mg/kg dose of thiocolchicoside produced a statistically significant reduction in paw edema compared to the control group. pnrjournal.compnrjournal.com

Table 1: Anti-Inflammatory Effect of Thiocolchicoside in Carrageenan-Induced Paw Edema in Wistar Rats

Data adapted from a 2023 study on Wistar rats. pnrjournal.com `` denotes a statistically significant difference (p<0.05) compared to the control group.

This research substantiates the anti-inflammatory action of thiocolchicoside, which complements its primary muscle relaxant properties. patsnap.com

The neuromuscular junction (NMJ) is a specialized synapse critical for converting motor neuron signals into muscle contraction. wikipedia.orgfrontiersin.org The muscle relaxant effects of thiocolchicoside are primarily attributed to its action on the central nervous system, but its interactions with receptors present at the NMJ are also of significant interest. patsnap.comvinmec.com

Mechanistic studies have revealed that thiocolchicoside acts as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors and strychnine-sensitive glycine (B1666218) receptors. drugbank.comwikipedia.orgresearchgate.net While these are primarily inhibitory receptors in the central nervous system, the compound's activity extends to nicotinic acetylcholine (B1216132) receptors (nAchRs), which are fundamental to signal transmission at the motor endplate. wikipedia.orgvinmec.comwikipedia.org By acting as an antagonist at these receptor sites, thiocolchicoside can modulate neuronal excitability and interfere with the transmission of signals that lead to muscle contraction, contributing to its muscle relaxant effects. wikipedia.orgdrugbank.com Although it has potent effects, some research indicates that its action may be preferential for specific subtypes of GABA-A receptors. selleckchem.comresearchgate.net

Thiocolchicoside is a semi-synthetic derivative of colchicine, a well-documented natural alkaloid known for its potent antimitotic effects, which stem from its ability to inhibit microtubule polymerization. nih.govcyprusjmedsci.com Microtubules are key components of the cytoskeleton, essential for cell division, shape, and intracellular transport. scbt.comdigs-ils.phd

The structural similarity of thiocolchicoside to colchicine suggests it may share a similar mechanism of action related to cytoskeletal modulation. cyprusjmedsci.com Indeed, some studies classify thiocolchicoside as an inhibitor of γ2 tubulin, a protein critical for microtubule formation. scbt.com This inhibition of tubulin polymerization can disrupt various cellular processes that rely on a dynamic cytoskeleton. cyprusjmedsci.com

In vivo evidence for this mechanism comes from developmental toxicology studies. Research on chicken embryos demonstrated that administration of thiocolchicoside resulted in a high rate of early embryo death and, in some surviving embryos, midline closure defects. cyprusjmedsci.com These teratogenic effects are consistent with the known consequences of disrupting microtubule function during embryonic development, a process highly dependent on precise cell division and migration. cyprusjmedsci.com This suggests that, like colchicine, thiocolchicoside's interaction with the cytoskeleton is a significant aspect of its biological activity profile.

Structure Activity Relationship Sar and Computational Chemistry of Isothiocolchicoside

Structure-Activity Relationship (SAR) Studies of Isothiocolchicoside (B1160723) and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For this compound, these studies are largely inferred from research on its parent compound, colchicine (B1669291), and a wide array of its synthetic derivatives. The colchicine scaffold consists of three rings: the A ring (trimethoxyphenyl), the B ring (a seven-membered ring), and the C ring (tropolone). Modifications at each of these rings have been shown to significantly impact biological activity, primarily the inhibition of tubulin polymerization. sci-hub.seresearchgate.net

The biological activity of colchicinoids, including this compound, is attributed to their binding to the colchicine binding site (CBS) on the β-subunit of tubulin. acs.orgmdpi.com This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Pharmacophore modeling, which identifies the essential steric and electronic features required for molecular recognition at a receptor, has been crucial in understanding this interaction. creative-biostructure.com

A generally accepted pharmacophore model for colchicine binding site inhibitors includes several key features tandfonline.comresearchgate.net:

Two Hydrophobic Centers (H1, H2): The trimethoxyphenyl A-ring typically occupies a hydrophobic pocket.

Three Hydrogen Bond Acceptors (A1, A2, A3): The oxygen atoms of the tropolone (B20159) C-ring are critical for forming hydrogen bonds with residues in the binding site.

One Hydrogen Bond Donor (D1): The amide group on the B-ring often acts as a hydrogen bond donor.

One Planar Group (R1): The aromatic nature of the A and C rings contributes to binding. tandfonline.com

The trimethoxyphenyl A-ring and the tropolone C-ring are considered the most critical pharmacophoric elements for tubulin binding. mdpi.com The spatial arrangement of these rings, dictated by the B-ring, is crucial for fitting into the binding pocket. For this compound, the core colchicine scaffold provides these essential features, with the isothiocyanate group at the C-10 position of the tropolone ring representing a key modification.

Table 1: Key Pharmacophoric Features for Colchicine Site Inhibitors

Feature Description Corresponding Moiety in this compound
Hydrophobic Region Occupies a hydrophobic pocket in the tubulin binding site. Trimethoxyphenyl A-ring
Hydrogen Bond Acceptor Forms hydrogen bonds with amino acid residues like Lys254, Asn258. Oxygen atoms on the tropolone C-ring
Hydrogen Bond Donor Donates a hydrogen bond to residues like Thr179. Amide group on the B-ring

The biological activity of colchicinoids is highly sensitive to the nature and position of substituents on the tricyclic scaffold.

Ring A (Trimethoxyphenyl Ring): This ring is essential for activity. The three methoxy (B1213986) groups are critical, with the 3,4,5-trimethoxy substitution pattern being optimal for high-affinity binding. sci-hub.se Demethylation or alteration of these groups generally leads to a significant loss of activity.

Ring B (Amide Linkage): The acetamido group at the C-7 position plays a significant role. Replacing the acetyl group with other acyl groups can modulate activity. For instance, replacement with thioamide or certain N-benzyl groups has been shown to increase potency. sci-hub.se However, converting the amide to a free amine drastically reduces activity, likely due to increased polarity which may hinder membrane penetration. acs.org

Ring C (Tropolone Ring): The tropolone ring is a key interaction domain with tubulin. The methoxy group at C-10 is a primary site for modification. Replacing this group, as in thiocolchicine (B1684108) (aminomethyl) and subsequently this compound (isothiocyanate), creates a new class of derivatives. mdpi.com Studies on N-substituted colchicine derivatives show that small substituents at the C-10 position generally retain strong antiproliferative activity. acs.org The introduction of bulky groups can negatively affect interaction with the colchicine binding site. acs.org Furthermore, electron-withdrawing substituents on aryl groups attached to the colchicine scaffold have been reported to enhance activity compared to electron-donating groups. qu.edu.qa

Table 2: Effect of Substituents on the Biological Activity of Colchicine Analogs

Position of Modification Type of Substituent General Effect on Activity Reference
Ring A (C-2) Demethylation Decreased activity qu.edu.qa
Ring B (C-7) Replacement of acetyl with thioamide Increased potency sci-hub.se
Ring B (C-7) Conversion to free amine Drastically reduced activity acs.org
Ring C (C-10) Replacement of methoxy with small groups Potent activity retained acs.org

In Silico Modeling and Molecular Docking Simulations of this compound with Biological Receptors

In silico modeling uses computational methods to simulate and predict the behavior of molecules, offering insights into their interactions with biological targets. pharmascigroup.us These techniques are invaluable for understanding the binding mechanisms of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. mdpi.com For this compound, the primary biological receptor is tubulin. Docking studies of various colchicinoids into the colchicine binding site of tubulin have provided detailed insights into their binding modes. mdpi.comnih.gov

Docking analyses consistently show that the trimethoxyphenyl A-ring of colchicinoids fits into a hydrophobic pocket formed by residues on the β-tubulin subunit. The tropolone C-ring is positioned near a region containing key amino acids for hydrogen bonding, such as Cys241, Leu255, and Lys352. mdpi.comnih.gov The amide group at C-7 often forms a hydrogen bond with the side chain of Thr179. nih.gov

For this compound, the isothiocyanate group (-N=C=S) at C-10 is predicted to occupy a specific region within the binding site. Given its electrophilic nature, this group has the potential to form covalent bonds with nucleophilic residues, such as the thiol group of a cysteine residue (e.g., Cys241), which could lead to irreversible inhibition. nih.govmdpi.com Docking simulations can calculate binding energies; for example, pyrrole-based tubulin inhibitors targeting the colchicine site have shown calculated binding energies in the range of -9 to -10 kcal/mol. nih.gov These simulations help rationalize the observed biological activities and guide the design of new analogs with improved binding affinity.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govfrontiersin.org MD simulations calculate the time-dependent behavior of a molecular system, providing information on fluctuations, conformational changes, and the stability of interactions. mpg.denih.gov

MD simulations are used to perform conformational sampling, exploring the different three-dimensional arrangements a molecule can adopt. mdpi.com For a flexible molecule like this compound, MD simulations can reveal how it adapts its conformation upon binding to tubulin and how the binding pocket itself may adjust (a phenomenon known as induced fit). These simulations can confirm the stability of key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, by monitoring them over the simulation period. rsc.org The stability of the complex, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, provides further evidence for a favorable binding mode. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuci.edu By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govbibliotekanauki.pl

For colchicinoids, 3D-QSAR models have been developed to understand the structural requirements for tubulin binding. nih.govbibliotekanauki.pl These models use descriptors related to steric and electrostatic fields. The resulting contour maps from these analyses highlight regions where bulky groups or specific electrostatic properties (positive or negative) would be favorable or unfavorable for activity. Such studies on colchicinoids have generally confirmed the importance of the trimethoxyphenyl A-ring and the tropolone C-ring. bibliotekanauki.pl

A QSAR study on arylthioindole inhibitors of colchicine binding found that descriptors related to the electronic density at specific positions were crucial for modeling the inhibitory activity (IC50). nih.gov The development of a robust QSAR model for this compound and its analogs would require a dataset of structurally related compounds with measured biological activities. Such a model could accelerate the discovery of novel derivatives with enhanced therapeutic properties by predicting their potency before undertaking costly and time-consuming synthesis. rsc.orgnih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools that correlate the structural or physicochemical properties of compounds with their biological activities. ejmo.orgajrconline.org These models are instrumental in predicting the efficacy of new molecules, thereby streamlining the drug discovery process. nih.gov For colchicine and its derivatives, QSAR studies have been crucial in understanding the structural requirements for potent tubulin inhibition.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles can be inferred from studies on analogous colchicine derivatives. The primary goal of developing a predictive QSAR model for this compound would be to forecast its antiproliferative activity based on a set of calculated molecular descriptors. The general workflow for creating such a model involves several key steps as outlined below. ejmo.org

Workflow for Developing a Predictive QSAR Model:

Data Set Collection: A series of this compound analogues with varying structural modifications would be synthesized and their biological activities (e.g., IC50 values against cancer cell lines) would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Data Splitting: The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity. researchgate.net

Model Validation: The robustness and predictive capability of the QSAR model are rigorously assessed using various statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (pred_R²). ejmo.org

A study on arylthioindole inhibitors of colchicine binding utilized a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach to develop a QSAR model. nih.gov This model successfully identified key descriptors influencing the inhibitory activity and demonstrated good predictive ability. A similar approach could be applied to a series of this compound derivatives to guide the synthesis of more potent compounds.

Physicochemical Descriptors in QSAR Studies

The predictive power of a QSAR model is fundamentally dependent on the chosen molecular descriptors. ajrconline.org These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For colchicine analogues, various descriptors have been shown to be significant in correlating with their tubulin polymerization inhibitory activity.

In a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on colchicine analogues, steric and electrostatic fields were the primary descriptors. binghamton.edu The analysis revealed that a sterically allowed region near the C-10 position of colchicine could be crucial for activity. binghamton.edu This finding is particularly relevant for this compound, as the isothiocyanate group at C-10 would occupy this space.

A QSAR study on 1,2,4-triazine-3(2H)-one derivatives targeting the colchicine site found that descriptors like absolute electronegativity and water solubility significantly influenced inhibitory activity. nih.gov Another study on fatty acid conjugated chalcones identified the dipole moment and degree of reactivity as key descriptors for tubulin inhibitory activity. bohrium.com

Based on these related studies, a hypothetical QSAR model for this compound and its derivatives would likely involve a combination of the following descriptors:

Descriptor TypeExamplesPotential Relevance for this compound
Electronic Dipole Moment, Absolute Electronegativity, HOMO/LUMO energiesThe electrophilic nature of the isothiocyanate group would be captured by these descriptors, influencing interactions with the protein binding site. nih.govbohrium.com
Steric Molecular Volume, Surface Area, CoMFA Steric FieldsThe size and shape of substituents on the colchicine scaffold, particularly around the C-10 position, would directly impact binding affinity. binghamton.edu
Hydrophobic LogP, Water Solubility (LogS)The overall lipophilicity of the molecule affects its ability to cross cell membranes and interact with the hydrophobic pockets of the tubulin protein. nih.gov
Topological Connectivity Indices, Shape IndicesThese descriptors encode information about the branching and overall shape of the molecule, which is critical for complementarity with the binding site.

The development of a robust QSAR model for this compound would necessitate the careful selection and validation of such descriptors to ensure the model's predictivity and mechanistic interpretability.

De Novo Design and Scaffold Modification Strategies Based on the this compound Core

De novo design involves the computational creation of novel molecules with desired biological activities, often starting from a known scaffold. tandfonline.com The colchicine scaffold serves as an excellent starting point for designing new tubulin inhibitors due to its well-characterized binding mode. mdpi.com

Strategies for modifying the this compound core can be guided by computational methods like molecular docking and molecular dynamics simulations. These techniques provide insights into the binding interactions between the ligand and the tubulin protein at an atomic level.

Scaffold Modification Strategies:

Modification of the A and C Rings: The trimethoxyphenyl A-ring and the tropolone C-ring of colchicine are known to be critical for binding to tubulin. mdpi.com Modifications to the A-ring, such as replacing methoxy groups, or to the C-ring, can significantly alter binding affinity and selectivity. For instance, replacing the tropolone ring with a substituted aromatic ring led to the allocolchicine (B1217306) series with varied biological activities. binghamton.edu

Modification of the B Ring: The B-ring and its acetamido group can be modified to improve pharmacological properties. For example, replacing the acetamide (B32628) group with a methyl carbamate (B1207046) has been explored in other colchicine derivatives. nih.gov

Exploration of the C-10 Position: As demonstrated by this compound, the C-10 position is a prime target for modification. De novo design could involve computationally generating a library of different functional groups at this position to predict which ones would form the most favorable interactions within the colchicine binding site. Docking studies on double-modified colchicine derivatives have shown that substitutions at the C-10 position can lead to enhanced antiproliferative activity. mdpi.com

Hybrid Molecule Design: Another strategy involves creating hybrid molecules that combine the colchicine scaffold with other pharmacophores. This approach aims to leverage the properties of both parent molecules to create a more effective drug.

A study on bis-hydrazide tubulin inhibitors designed new substituents for the B-ring that were intended to interact with additional amino acid residues in the colchicine binding site, a strategy that could be applied to the this compound scaffold. nih.gov Computational screening and subsequent synthesis and testing are iterative processes that refine the design of novel and more potent tubulin inhibitors based on the this compound core. nih.gov

Biochemical and Biosynthetic Research of Isothiocolchicoside

Biosynthesis Pathway Elucidation

As thiocolchicine (B1684108) is a semi-synthetic compound derived from the natural alkaloid colchicine (B1669291), its "biosynthesis" is not a naturally occurring pathway in plants. Instead, understanding its formation requires examining the well-established biosynthesis of its precursor, colchicine, in plants like Colchicum autumnale and Gloriosa superba. wikipedia.org

The biosynthesis of colchicine is a complex process that originates from the amino acids L-phenylalanine and L-tyrosine. Through a series of enzymatic reactions, these precursors are converted into the core structure of colchicine. While a complete, step-by-step enzymatic elucidation for the entire pathway is still an active area of research, key intermediates and enzymatic families have been identified through isotope-labeling studies and transcriptomic analysis.

The pathway is proposed to proceed through the formation of (S)-autumnaline, a key intermediate that undergoes intramolecular phenolic oxidative coupling to form the tricyclic colchicine skeleton. This is then followed by a series of modifications, including O-methylations, hydroxylations, and the formation of the characteristic tropolone (B20159) ring.

Key Intermediates in Colchicine Biosynthesis:

IntermediatePrecursor(s)Key Transformation
(S)-AutumnalineL-Phenylalanine, L-TyrosineFormation of the 1-phenethylisoquinoline scaffold
O-Methylandrocymbine(S)-AutumnalineIntramolecular phenolic coupling
DemecolcineO-MethylandrocymbineTropolone ring formation and other modifications
ColchicineDemecolcineFinal tailoring steps

This table summarizes the major proposed intermediates in the colchicine biosynthetic pathway based on current research.

The conversion of colchicine to thiocolchicine is a chemical process and not a known enzymatic step in any organism. It involves the replacement of the C-10 methoxy (B1213986) group of colchicine with a methylthio group.

While there is no direct genetic and metabolic engineering research for the biosynthesis of thiocolchicine, extensive research has been conducted on engineering the biosynthesis of colchicine and its precursors in heterologous systems. These studies aim to provide a sustainable and scalable source of these valuable alkaloids.

Researchers have successfully identified and characterized several genes and enzymes from Gloriosa superba involved in the colchicine biosynthetic pathway. By expressing these genes in model organisms like Nicotiana benthamiana (a close relative of tobacco), scientists have been able to reconstruct parts of the colchicine pathway, leading to the production of key intermediates. This approach, known as metabolic engineering, allows for the detailed study of individual enzymatic steps and the potential for large-scale production of colchicine and its derivatives in the future.

Enzymatic Transformations and Biocatalysis Studies Involving Isothiocolchicoside (B1160723) (Thiocolchicine/Thiocolchicoside)

Significant research has been conducted on the enzymatic transformation of thiocolchicine, primarily focusing on its glycosylation to produce the pharmaceutically important compound, thiocolchicoside (B1682803). This biotransformation offers a green and highly regioselective alternative to chemical synthesis.

Several microbial strains have been identified that can efficiently catalyze the glucosylation of thiocolchicine at the 3-hydroxyl position. The most notable among these are species of Bacillus.

Microorganisms Involved in the Biotransformation of Thiocolchicine to Thiocolchicoside:

MicroorganismTransformationKey Findings
Bacillus megaterium3-O-glucosylation of thiocolchicineEfficient and direct biotransformation, with potential for industrial-scale production. nih.gov
Bacillus aryabhattai3-O-glucosylation of thiocolchicineSelective glycosylation with high yields.

These biocatalytic processes are highly valued for their specificity, which avoids the need for protecting groups and reduces the formation of unwanted byproducts often associated with chemical glycosylation methods. google.com The enzymes responsible for this transformation are typically glycosyltransferases, which transfer a glucose moiety from a sugar donor to the thiocolchicine molecule.

Furthermore, studies have explored the regioselective demethylation of colchicine and thiocolchicine using microorganisms like Streptomyces griseus, which can produce valuable intermediates for the synthesis of other derivatives. nih.govjst.go.jp

Metabolomic Profiling in Relevant Biological Systems for this compound Research

To date, there is a notable lack of published research specifically focused on the metabolomic profiling of biological systems in response to treatment with thiocolchicine or thiocolchicoside. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool for understanding the mechanism of action of drugs and their effects on cellular metabolism.

While direct metabolomic studies on thiocolchicoside are absent, the known metabolic pathways of its precursor, colchicine, can provide some insights. Colchicine is known to be metabolized in the liver, primarily through demethylation. nih.gov A metabolomic approach could potentially identify novel metabolites of thiocolchicoside, elucidate its metabolic fate in different biological systems, and uncover biomarkers related to its therapeutic effects or toxicity. Such studies would be invaluable in providing a more comprehensive understanding of the pharmacology of this important muscle relaxant.

Advanced Research Methodologies and Future Perspectives for Isothiocolchicoside Studies

Application of Omics Technologies in Isothiocolchicoside (B1160723) Research

Omics technologies, which facilitate the large-scale study of biological molecules, offer a powerful, unbiased approach to understanding the multifaceted effects of this compound. humanspecificresearch.orgajkdblog.org By providing a holistic view of cellular responses, these technologies can help identify novel drug targets, elucidate mechanisms of action, and discover biomarkers of efficacy and response. humanspecificresearch.orgresearchgate.net

Proteomics: The large-scale study of proteins can be instrumental in identifying the direct binding partners and downstream protein expression changes induced by this compound. humanspecificresearch.org For the broader class of isothiocyanates (ITCs), proteomic techniques have been crucial for identifying cellular protein targets. nih.govnih.gov Methodologies such as affinity chromatography using ITC-based probes or two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry can be adapted to pinpoint the specific proteins with which this compound interacts. nih.govnih.gov This is vital for understanding its primary mechanism of action and potential off-target effects. nih.gov

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. humanspecificresearch.orgajkdblog.org Transcriptome profiling, for instance through RNA-sequencing, can provide a snapshot of the cellular pathways modulated by the compound, offering insights into its anti-inflammatory and other biological activities. ajkdblog.orgmdpi.com This approach can reveal upstream regulatory events that lead to the observed proteomic and metabolic changes. mdpi.com

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides the most direct snapshot of the physiological state of a cell or organism. mdpi.com By analyzing the metabolic fingerprints and footprints of cells treated with this compound, researchers can understand how it impacts cellular metabolism and identify the biochemical pathways involved in its therapeutic effects. mdpi.comnih.gov This is particularly useful for uncovering the ultimate downstream effects of the compound's interaction with its targets. mdpi.com

Omics TechnologyDescriptionPotential Application in this compound Research
ProteomicsLarge-scale study of the structure, function, and abundance of proteins. humanspecificresearch.orgIdentification of direct protein binding targets; characterization of changes in protein expression and post-translational modifications. nih.gov
TranscriptomicsAnalysis of the complete set of RNA transcripts (the transcriptome) produced by the genome at a specific time. humanspecificresearch.orgElucidation of gene expression changes and regulatory pathways modulated by the compound. mdpi.com
MetabolomicsComprehensive analysis of the complete set of small-molecule metabolites within a biological sample. humanspecificresearch.orgMapping of altered metabolic pathways; identification of biomarkers related to therapeutic effect or toxicity. mdpi.comnih.gov

Development of Chemical Probes and Research Tools Based on this compound

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biochemical and cellular systems. escholarship.org Developing chemical probes based on the this compound scaffold is a critical step toward dissecting its specific biological functions and validating its molecular targets.

These research tools can be designed to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for visualization and isolation of target proteins. A key strategy involves creating hybrid probes that retain the core this compound structure for target binding at one end, while featuring a functional group for crosslinking or affinity purification at the other. nih.gov This approach has been successfully used for other isothiocyanates to "pull down" and identify binding partners from cell lysates via affinity chromatography. nih.gov

Such tools would enable researchers to:

Confirm direct physical interactions with putative targets in a cellular context.

Investigate the temporal and spatial dynamics of target engagement.

Facilitate the development of high-throughput screening assays to discover other molecules that bind to the same target. nih.gov

Interdisciplinary Approaches in this compound Studies

Addressing the complex biological questions surrounding this compound necessitates interdisciplinary collaboration, particularly the integration of chemistry, cell biology, and advanced imaging. mdpi.com Fusing synthetic chemistry with cutting-edge microscopy techniques can provide unprecedented insights into the compound's subcellular journey and site of action.

By synthesizing fluorescently labeled derivatives of this compound, researchers can employ advanced imaging modalities to track its localization in real-time.

Super-Resolution Microscopy: Techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM), which visualizes processes near the cell membrane, can reveal how this compound interacts with cell surface receptors or channels. nih.gov

Light-Sheet Fluorescence Microscopy (LSFM): This method allows for gentle, long-term 3D imaging of living cells or even small organisms, enabling researchers to observe the compound's distribution and effects over time with minimal phototoxicity. nih.govnih.gov

Positron Emission Tomography (PET): For in vivo studies, radiolabeled versions of this compound could be used with PET imaging to non-invasively visualize its distribution, accumulation in specific tissues, and clearance in animal models. nih.gov

These integrated approaches will be pivotal in connecting the molecular-level interactions of this compound with its ultimate cellular and physiological effects.

Identification of Novel Research Directions and Unexplored Biological Interactions

While the primary targets of this compound are being investigated, its full spectrum of biological interactions remains largely unexplored. Future research should focus on moving beyond the known effects to uncover novel activities and pathways.

Potential Unexplored InteractionProposed Research DirectionMethodology
Interaction with the CytoskeletonInvestigate direct binding to and modulation of cytoskeletal proteins like tubulin, a known target for its precursor, colchicine (B1669291).Proteomic analysis of ITC-protein binding, in vitro polymerization assays, and high-resolution microscopy. nih.gov
Modulation of Protein-Protein InteractionsExplore the ability of this compound to disrupt or stabilize critical protein-protein interaction networks involved in inflammation or cell signaling.Development of chemical probes for co-immunoprecipitation and pull-down assays. escholarship.orgnih.gov
Impact on Cellular OrganellesStudy the compound's effect on the function and health of organelles such as mitochondria or the endoplasmic reticulum.Advanced live-cell imaging with organelle-specific fluorescent reporters and functional assays.
Epigenetic ModificationsExamine whether this compound can influence epigenetic machinery, such as histone-modifying enzymes, which play a role in gene expression.Transcriptomic profiling (RNA-seq) and specific enzymatic assays. ajkdblog.org

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To better predict human responses and understand the mechanisms of this compound in a physiologically relevant context, research must move beyond traditional 2D cell cultures and conventional animal models. mdpi.comresearchgate.net

Advanced In Vitro Models: Three-dimensional (3D) cell culture models, including spheroids and organoids, more accurately mimic the in vivo microenvironment, cell-to-cell interactions, and gene expression of native tissues. mdpi.comvisikol.com Furthermore, organ-on-a-chip (OOC) or microphysiological systems (MPS) represent a significant leap forward. nih.govnih.gov These microfluidic devices culture human cells in a miniaturized system that simulates the architecture, mechanical cues (e.g., fluid shear stress), and function of human organs. newcellsbiotech.co.ukmdpi.comfluigent.com An OOC model of a synovial joint, for example, could provide a powerful platform for studying the anti-inflammatory and chondroprotective effects of this compound under conditions that mimic human joint physiology.

Advanced In Vivo Models: For oncology or inflammation studies, orthotopic in vivo models, where human cells or tissues are implanted into the corresponding organ of an immunodeficient mouse (e.g., a human tumor in the mouse colon), offer greater clinical relevance than traditional subcutaneous models. certisoncology.com These models better replicate the tumor microenvironment and metastatic processes, providing a more accurate system for evaluating the efficacy of compounds like this compound. certisoncology.comnuvisan.com

The adoption of these advanced models will be crucial for improving the translation of preclinical findings to clinical applications and for gaining a more refined understanding of the compound's therapeutic mechanisms. nih.gov

Q & A

Q. What are the key methodological considerations for synthesizing isothiocolchicoside in laboratory settings?

Synthesis of this compound requires precise control over reaction conditions (e.g., temperature, solvent polarity) to optimize yield. A validated protocol involves reacting colchicoside with thiocyanate derivatives under nitrogen atmosphere, followed by purification via column chromatography using silica gel (60–120 mesh) and elution with ethyl acetate:hexane (3:7) . Characterization should include NMR (¹H, ¹³C), HPLC-MS for purity (>95%), and comparison with reference spectra to confirm structural integrity .

Q. How can researchers address discrepancies in reported pharmacokinetic properties of this compound?

Conflicting pharmacokinetic data often arise from variations in assay methodologies (e.g., ELISA vs. LC-MS/MS) or model systems (rodent vs. human hepatocytes). To resolve contradictions, standardize protocols using validated in vitro assays (e.g., Caco-2 cell permeability studies) and cross-validate results with in vivo models (e.g., Sprague-Dawley rats) under controlled dosing conditions. Statistical meta-analysis of existing literature may identify confounding variables like bioavailability modifiers .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred for its sensitivity (LOQ: 0.1 ng/mL) and specificity. Sample preparation should involve protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges). Method validation must adhere to ICH guidelines, including tests for linearity (R² > 0.995), intra-day/inter-day precision (CV < 15%), and recovery efficiency (85–115%) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanism of this compound in modulating inflammatory pathways?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq of LPS-induced macrophages treated with this compound (1–10 µM) to identify differentially expressed genes (e.g., NF-κB, COX-2).
  • Proteomics : SILAC labeling to quantify changes in protein phosphorylation (e.g., MAPK pathways).
  • Functional validation : siRNA knockdown of candidate targets in RAW 264.7 cells to assess cytokine suppression (ELISA for TNF-α/IL-6). Include negative controls (vehicle-only) and statistical power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. What experimental strategies mitigate confounding variables in comparative studies of this compound and its parent compound, colchicine?

Use a matched-pair design:

  • Dose equivalence : Normalize doses based on IC50 values from cytotoxicity assays (e.g., MTT on Jurkat cells).
  • Pharmacodynamic overlap : Control for off-target effects via kinase profiling panels (e.g., Eurofins DiscoverX).
  • Data normalization : Express results as fold-changes relative to baseline (untreated controls) and apply ANOVA with post-hoc Tukey correction for multiple comparisons .

Q. How should researchers interpret contradictory findings in this compound’s cytotoxicity profiles across cancer cell lines?

Divergent cytotoxicity may stem from cell-specific factors (e.g., expression of drug transporters, metabolic enzymes). Address this by:

  • Stratified analysis : Group cell lines by genetic biomarkers (e.g., ABCB1 overexpression via qPCR).
  • Mechanistic studies : Use fluorescent probes (e.g., Rhodamine 123) to assess efflux pump activity.
  • Meta-regression : Correlate IC50 values with genomic datasets (e.g., CCLE) to identify resistance markers .

Q. What are the best practices for assessing long-term toxicity of this compound in preclinical models?

Follow OECD Guideline 452:

  • Chronic dosing : Administer this compound (0.1–10 mg/kg) to Wistar rats for 12 months.
  • Endpoints : Monitor hematological, hepatic, and renal parameters monthly; perform histopathology post-sacrifice.
  • Statistical rigor : Use Kaplan-Meier survival analysis and Cox proportional hazards models to quantify dose-response relationships .

Methodological Frameworks

How can the PICO framework structure research questions on this compound’s therapeutic efficacy?

  • Population : Rheumatoid arthritis patients (ACR/EULAR criteria).
  • Intervention : Oral this compound (2 mg/day) for 12 weeks.
  • Comparison : Methotrexate (7.5 mg/week).
  • Outcome : DAS28 score reduction ≥1.2 points. This framework ensures alignment with clinical research standards and facilitates systematic literature reviews .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/Emax.
  • Bayesian hierarchical models : Account for inter-study variability in meta-analyses.
  • Survival analysis : Use Cox models for time-to-event data (e.g., tumor recurrence) .

Data Integrity and Reproducibility

How can open-ended questions in surveys improve fraud detection in this compound clinical trials?

Include mandatory open-response items (e.g., "Describe any adverse effects experienced") to identify fabricated data. Natural language processing (NLP) tools like BERT can analyze text for inconsistencies (e.g., mismatched symptom timelines) .

Q. What protocols ensure reproducibility in this compound’s in vitro assays?

Adhere to MIAME and ARRIVE guidelines:

  • Cell lines : Authenticate via STR profiling.
  • Reagents : Lot-traceable buffers/sera.
  • Data sharing : Deposit raw spectra/flow cytometry files in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.